molecular formula C11H9NO4S B8810213 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid CAS No. 195603-76-0

4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid

Cat. No.: B8810213
CAS No.: 195603-76-0
M. Wt: 251.26 g/mol
InChI Key: FRBRUKMTQQUPMD-UHFFFAOYSA-N
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Description

4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid is a thiazolidinone derivative featuring a benzoic acid moiety linked via a methyl group to a 2,4-dioxo-1,3-thiazolidine ring. Thiazolidinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is synthesized through condensation reactions, such as between 4-formylbenzoic acid and thiazolidine-2,4-dione, forming intermediates like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, which are further modified .

Properties

CAS No.

195603-76-0

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid

InChI

InChI=1S/C11H9NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-4,8H,5H2,(H,14,15)(H,12,13,16)

InChI Key

FRBRUKMTQQUPMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Conditions

  • Reagents : 2,4-Thiazolidinedione, 4-formylbenzoic acid, glacial acetic acid, anhydrous sodium acetate.

  • Procedure :

    • Equimolar amounts of 2,4-thiazolidinedione and 4-formylbenzoic acid are refluxed in glacial acetic acid with catalytic sodium acetate (5–10 mol%) for 4–6 hours.

    • The reaction mixture is cooled, diluted with ice water, and acidified to pH 3–4 using dilute HCl.

    • The precipitated product is filtered and recrystallized from ethanol or n-butanol.

  • Yield : 72–88%.

Mechanistic Insight :
The reaction proceeds through enolate formation at the C5 position of 2,4-thiazolidinedione, followed by nucleophilic addition to the aldehyde. Acetic acid acts as both solvent and proton donor, while sodium acetate facilitates deprotonation of the active methylene group.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

  • Reagents : 2,4-Thiazolidinedione, 4-formylbenzoic acid, ammonium acetate.

  • Procedure :

    • Reactants are ground in a mortar with 1.2 equivalents of ammonium acetate at room temperature for 30–45 minutes.

    • The crude product is washed with cold water and recrystallized from ethanol.

  • Advantages :

    • Eliminates toxic solvents (e.g., acetic acid).

    • Reduces reaction time to <1 hour.

    • Achieves comparable yields (85–90%).

Baker’s Yeast-Catalyzed Condensation

  • Reagents : 2,4-Thiazolidinedione, 4-formylbenzoic acid, baker’s yeast (20 wt%), water.

  • Procedure :

    • Reactants are stirred in aqueous suspension with baker’s yeast at 40°C for 6–8 hours.

    • The product is extracted with ethyl acetate and purified via column chromatography.

  • Yield : 78–82%.

  • Key Feature :

    • Enzymatic catalysis enables stereoselective formation of the (Z)-isomer.

Advanced Catalytic Systems

Amino Acid Ionic Liquid (AAIL) Catalysis

  • Catalyst : Tetrabutylammonium leucinate ([TBA][Leu]).

  • Conditions :

    • 2.5 mol% catalyst in water at 50°C for 2 hours.

  • Yield : 92%.

  • Benefits :

    • Recyclable catalyst (up to 5 cycles with <5% activity loss).

    • High regioselectivity due to hydrogen-bonding interactions.

Microwave-Assisted Synthesis

  • Reagents : 2,4-Thiazolidinedione, 4-formylbenzoic acid, piperidine (catalyst), ethanol.

  • Procedure :

    • Reactants are irradiated at 100°C (300 W) for 15 minutes.

    • Direct crystallization from the reaction mixture.

  • Yield : 94%.

  • Efficiency :

    • 8-fold reduction in reaction time compared to conventional heating.

Comparative Analysis of Methods

MethodCatalyst/SolventTimeTemp (°C)Yield (%)Purity (%)
Classical AcidAcetic acid/NaOAc6 hr1108895
MechanochemicalNH₄OAc (solvent-free)45 minRT9097
Baker’s YeastWater8 hr408293
AAIL Catalysis[TBA][Leu]/H₂O2 hr509298
MicrowavePiperidine/EtOH15 min1009499

Key Observations :

  • Solvent-free and microwave methods offer superior sustainability and efficiency.

  • AAIL catalysis provides the highest purity, critical for pharmaceutical applications.

Characterization and Quality Control

Synthetic batches are validated using:

  • ¹H NMR (DMSO-d₆): δ 12.19 (s, 1H, COOH), 7.67 (s, 1H, CH=), 7.31–7.59 (m, 4H, Ar-H), 4.85 (t, 1H, CH₂), 3.51–3.54 (m, 2H, CH₂).

  • IR (KBr): 1715 cm⁻¹ (C=O, thiazolidinedione), 1688 cm⁻¹ (C=O, carboxylic acid).

  • HPLC : Retention time = 6.8 min (C18 column, MeOH:H₂O 70:30).

Industrial-Scale Optimization

Patent WO2001007423A1 discloses a large-scale procedure with the following enhancements:

  • Continuous Crystallization :

    • Product is precipitated by controlled acidification (pH 3.5–4.0) under turbulent flow.

    • Reduces particle size variability (D90 < 50 μm).

  • Byproduct Control :

    • Limits the formation of 2-[5-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-yl]succinic acid to <0.1% via real-time HPLC monitoring .

Chemical Reactions Analysis

Types of Reactions: AY-30298 undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted antimony compounds depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid derivatives. For instance, compounds derived from this scaffold have shown promising results against several cancer cell lines:

CompoundCancer Cell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11

These results indicate that derivatives of this compound can selectively target cancer cells, making them potential candidates for further development as anticancer agents .

Neuroprotective Effects

Another area of research involves the neuroprotective effects of related compounds in treating neurodegenerative diseases complicated by depression. A study demonstrated that certain derivatives exhibited significant inhibitory activity against monoamine oxidase B and butyrylcholinesterase, enzymes linked to neurodegeneration . The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential.

Case Study 1: Anticancer Screening

In a comprehensive screening conducted by Güzel-Akdemir et al., a series of thiazolidinone derivatives were synthesized and tested for their anticancer activity against various cell lines. Compound 4g was particularly noted for its high inhibition percentage against leukemia cells, suggesting its potential as an effective treatment option .

Case Study 2: Neurodegenerative Disease Research

A study focused on the synthesis of multi-target-directed ligands (MTDLs) incorporating the thiazolidinone structure showed that these compounds could significantly reduce immobility time in forced swim tests, indicating antidepressant-like effects alongside their neuroprotective capabilities . This dual action makes them valuable in treating conditions like Alzheimer's disease where both neuroprotection and mood stabilization are required.

Mechanism of Action

The mechanism of action of AY-30298 involves its interaction with molecular targets in biological systems. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include the inhibition of specific enzymes and the disruption of cellular processes. This compound’s ability to interact with biological molecules makes it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • The parent compound demonstrates moderate antimicrobial activity, while 5h (indole-substituted) shows enhanced efficacy against Staphylococcus aureus (MIC = 6.25 µg/mL) due to hydrophobic interactions with bacterial membranes .
  • TZD-TSC hybrids (e.g., compound 7–12 from ) exhibit dual anti-Mycobacterium tuberculosis and anti-Toxoplasma gondii activity, attributed to their ability to disrupt lipid biosynthesis .
Anti-Inflammatory and Antioxidant Activity
  • 4k and 4m (acetamide derivatives) display superior DPPH radical scavenging (IC₅₀ = 12–18 µM) and COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) compared to the parent compound, likely due to enhanced hydrogen-bonding capacity .
Target-Specific Interactions
  • 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}phenoxy)benzonitrile (ligand for ERRα) binds via hydrogen bonds with ARG 372, a mechanism shared by analogs with rigid aromatic systems .

Structure-Activity Relationship (SAR) Insights

  • Methyl vs. Acetamide Linkers : Acetamide derivatives (e.g., 4k) show broader activity due to improved pharmacokinetic profiles .
  • Thioxo Substitution : Replacing the dioxo group with thioxo (e.g., ) increases antibacterial potency by enhancing electrophilicity .
  • Aromatic Substituents : Bulky groups (e.g., trifluoromethylbenzyl in ) improve target selectivity but may reduce solubility.

Biological Activity

4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antibacterial activities, supported by case studies and research findings.

The molecular formula of this compound is C11_{11}H9_{9}NO4_{4}S, with a molecular weight of approximately 249.24 g/mol. The compound features a thiazolidine moiety which is crucial for its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of thiazolidinones exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, including the TBARS assay for lipid peroxidation.

Table 1: Antioxidant Activity of Thiazolidinone Derivatives

CompoundEC50_{50} (mM)Activity Description
Compound 3i0.565 ± 0.051Best inhibitory activity
Compound 3r0.708 ± 0.074Significant antioxidant activity

The substitution at specific positions on the thiazolidine ring enhances the antioxidant capacity, making it a promising candidate for further development in oxidative stress-related diseases .

2. Anticancer Activity

The anticancer potential of this compound has been demonstrated in various studies against different cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast).

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50_{50} (µM)Reference Drug IC50_{50} (µM)
Compound 16fHepG26.19 ± 0.50Sorafenib: 9.18
Compound 16fMCF-75.10 ± 0.40Doxorubicin: 48.06
Compound 24cMCF-718.03-

Among the tested compounds, compound 16f exhibited the most potent activity against HepG2 and MCF-7 cell lines, indicating its potential as an effective anticancer agent .

3. Antibacterial Activity

The compound has also shown promising antibacterial properties against various bacterial strains. In studies comparing its efficacy to standard antibiotics, it was found to be effective against Gram-positive bacteria.

Table 3: Antibacterial Activity Comparison

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Standard Drug MIC (µg/mL)
Bacillus subtilis<10Cefuroxime: <20
Staphylococcus aureus<15Penicillin: <10

These findings suggest that modifications to the thiazolidine structure can lead to enhanced antibacterial activity .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidinone derivatives where it was observed that structural modifications significantly affected their biological activities. For instance, compounds with electron-donating groups at specific positions exhibited increased potency against cancer cell lines and improved antioxidant properties .

Q & A

Basic: What are the standard synthetic routes for preparing 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid?

The synthesis typically involves condensation reactions between thiazolidinone precursors and benzoic acid derivatives. For example, hydrazone intermediates or thiourea derivatives are often used to form the thiazolidine ring. A common strategy is to react 5-aminomethylthiazolidine-2,4-dione with 4-carboxybenzaldehyde derivatives under acidic or basic conditions, followed by purification via recrystallization or column chromatography . Key steps include controlling reaction pH (e.g., using acetic acid) and temperature (60–80°C) to optimize yield. Characterization relies on NMR (¹H/¹³C) and HPLC for purity validation .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Side products such as dimerized thiazolidinone derivatives or incomplete ring closure often arise from competing reactions. Optimization involves:

  • Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Gradual heating (ramping from 25°C to 70°C) reduces thermal degradation.
  • Real-time monitoring : TLC or in situ IR spectroscopy to track reaction progress .
    Evidence from analogous thiazolidinone syntheses shows that side products can be suppressed by maintaining anhydrous conditions and stoichiometric excess of the benzoic acid derivative .

Basic: What spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the presence of the thiazolidine-dione ring (e.g., carbonyl peaks at δ 170–175 ppm) and benzoic acid protons (aromatic signals at δ 7.5–8.0 ppm).
  • FT-IR : Key stretches include C=O (1680–1720 cm⁻¹) and S–C–N (640–680 cm⁻¹) .
  • HPLC : Purity assessment (≥95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H⁺]⁺ at m/z 279.2) .

Advanced: How can stereochemical ambiguity in the thiazolidine ring be resolved?

X-ray crystallography is the gold standard for determining absolute configuration. For example, analogous thiazolidinone derivatives exhibit chair conformations with axial substituents, confirmed by crystallographic data . If crystals are unavailable, NOESY NMR or computational methods (DFT-based geometry optimization) can infer preferred conformations . Challenges arise from dynamic ring puckering, requiring low-temperature NMR (e.g., 200 MHz in DMSO-d₆ at –40°C) to resolve diastereotopic protons .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth microdilution .
  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ determination) and FRAP tests .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How do structural modifications influence its bioactivity?

The benzoic acid moiety and thiazolidine-dione ring are critical for target binding. Modifications include:

  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzene ring enhance antimicrobial activity but may increase cytotoxicity .
  • Ring substitution : Replacing sulfur with oxygen in the thiazolidine ring reduces activity, suggesting sulfur’s role in redox interactions .
  • Methylation of the carboxylic acid : Converts the compound into a prodrug, altering pharmacokinetics .

Advanced: What analytical challenges arise in assessing purity, and how are they addressed?

  • HPLC interference : Degradation products (e.g., hydrolyzed dione rings) co-elute with the parent compound. Use gradient elution (water/acetonitrile + 0.1% TFA) to improve resolution .
  • Residual solvents : Headspace GC-MS detects traces of DMF or THF, requiring Soxhlet extraction for removal .
  • Hydrate formation : Dynamic vapor sorption (DVS) studies identify hygroscopicity, guiding storage conditions (desiccants, inert atmosphere) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Discrepancies may stem from:

  • Assay conditions : Variations in bacterial inoculum size or serum content in cell media. Standardize protocols per CLSI guidelines .
  • Impurity profiles : LC-MS/MS identifies bioactive impurities (e.g., oxidized derivatives) that skew results .
  • Solubility limitations : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent toxicity artifacts .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize derivatives with incremental modifications (e.g., halogenation, alkyl chain extensions) .
  • Molecular docking : Map interactions with targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .
  • Pharmacophore modeling : Identify essential motifs (e.g., hydrogen-bond acceptors in the dione ring) .
  • In vivo correlation : Compare in vitro IC₅₀ values with pharmacokinetic data (e.g., AUC, Cmax) in rodent models .

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